3-Fluoro-5-(methoxy-d3)-bromobenzene
Overview
Description
3-Fluoro-5-(methoxy-d3)-bromobenzene: is a deuterated derivative of bromobenzene, where the methoxy group is substituted with deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(methoxy-d3)-bromobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-Fluoro-5-(methoxy-d3)-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(methoxy-d3)-bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding deuterated benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Phenolic compounds or quinones.
Reduction Products: Deuterated benzene derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(methoxy-d3)-bromobenzene is used as a building block in organic synthesis. Its deuterated nature makes it valuable in studying reaction mechanisms and kinetics using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, deuterated compounds are used as tracers in metabolic studies. This compound can be employed to investigate metabolic pathways and enzyme activities.
Medicine: Deuterated compounds are explored for their potential in drug development. The presence of deuterium can influence the pharmacokinetics and metabolic stability of drug candidates.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methoxy-d3)-bromobenzene depends on its specific application. In chemical reactions, the presence of the deuterium atoms can affect the reaction rate and pathway due to the kinetic isotope effect. In biological systems, deuterated compounds can alter the metabolic stability and distribution of the compound, potentially leading to different biological effects compared to non-deuterated analogs.
Comparison with Similar Compounds
3-Fluoro-5-methoxy-bromobenzene: The non-deuterated analog.
3-Fluoro-5-(methoxy-d3)-phenylboronic acid: A boronic acid derivative with similar structural features.
3-Fluoro-5-(methoxy-d3)-phenol: An oxidized derivative.
Uniqueness: The uniqueness of 3-Fluoro-5-(methoxy-d3)-bromobenzene lies in its deuterated methoxy group, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies. The presence of deuterium can lead to different chemical and biological properties compared to its non-deuterated counterparts.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(trideuteriomethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQVSGOIUYOPB-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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